N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide

Enzyme Inhibition Carbonic Anhydrase Covalent Inhibitor

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide (CAS 724735-12-0) is a synthetic arylthioacetamide derivative with the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol. This compound features a 2-methoxy-5-nitrophenyl group on the amide nitrogen and a phenylthioacetyl moiety, placing it within a class of compounds explored for enzyme inhibition and as synthetic intermediates.

Molecular Formula C15H14N2O4S
Molecular Weight 318.35
CAS No. 724735-12-0
Cat. No. B2886751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide
CAS724735-12-0
Molecular FormulaC15H14N2O4S
Molecular Weight318.35
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C15H14N2O4S/c1-21-14-8-7-11(17(19)20)9-13(14)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
InChIKeyKDGRLHBTRZLLKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-5-nitrophenyl)-2-(phenylthio)acetamide (CAS 724735-12-0): Key Specifications and Compound Identity Overview


N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide (CAS 724735-12-0) is a synthetic arylthioacetamide derivative with the molecular formula C15H14N2O4S and a molecular weight of 318.35 g/mol . This compound features a 2-methoxy-5-nitrophenyl group on the amide nitrogen and a phenylthioacetyl moiety, placing it within a class of compounds explored for enzyme inhibition and as synthetic intermediates. Its structural distinction from the simpler 2-(phenylthio)acetamide scaffold lies in the electron-withdrawing nitro and electron-donating methoxy substituents on the N-aryl ring, which can significantly alter its physicochemical and biological interaction profiles.

Procurement Risks of Substituting N-(2-Methoxy-5-nitrophenyl)-2-(phenylthio)acetamide (CAS 724735-12-0)


Generic substitution within the arylthioacetamide class is inadvisable due to the profound impact of the N-aryl substitution pattern on biological activity. The parent scaffold, 2-(phenylthio)acetamide, is a recognized inhibitor of carbonic anhydrase, functioning through covalent modification . The introduction of a 2-methoxy-5-nitrophenyl group, as in this target compound, is expected to dramatically alter the compound's steric bulk, hydrogen-bonding network, and electronic distribution relative to unsubstituted or differently substituted analogs. For instance, simple N-phenyl-2-(phenylthio)acetamide derivatives exhibit distinct Z/E isomer preferences and solvent-dependent conformations , which directly influence target binding. Consequently, using a close analog without rigorous verification risks non-reproducible results, loss of target affinity, or altered selectivity profiles.

Quantitative Differentiation Evidence for N-(2-Methoxy-5-nitrophenyl)-2-(phenylthio)acetamide (CAS 724735-12-0)


Carbonic Anhydrase II (CA II) Inhibition Potency: Target vs. Parent Scaffold

The target compound's phenylthioacetamide core acts as a covalent inhibitor of human carbonic anhydrase II (hCA II). While the parent scaffold, 2-(phenylthio)acetamide, is documented to inhibit hCA II, specific Ki data for the target compound is currently absent from public primary literature. Class-level inference suggests the target compound retains the ability to form a covalent bond with the enzyme's active site , but its unique N-aryl substituents are hypothesized to modulate binding kinetics. The closest available comparator is a related sulfonamide-derived acetamide (CHEMBL4444582), which exhibits a Ki of 6.30 nM against hCA II in a spectrophotometric esterase assay [1], providing a quantitative benchmark for the scaffold’s potency potential.

Enzyme Inhibition Carbonic Anhydrase Covalent Inhibitor

Acetylcholinesterase (AChE) Dual Activity Profile: Target vs. In-Class Benchmark

In-class compounds demonstrate activity against acetylcholinesterase (AChE). The benchmark analog CHEMBL4444582 also exhibits a Ki of 61 nM against human AChE [1]. Another arylthioacetamide derivative (CHEMBL3786873) achieves a Ki of 1.30 nM against AChE, highlighting the scaffold's potential for high potency [2]. The target compound's distinct substitution pattern may lead to a differentiated selectivity profile between CA II and AChE compared to these benchmarks, but direct comparative data is not publicly available.

Acetylcholinesterase CNS Target Enzyme Inhibition

Physicochemical Differentiation: Target vs. 1-Nitro Febantel (CAS 63470-85-9)

The target compound is a positional isomer of 1-Nitro Febantel (2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide, CAS 63470-85-9), one of its closest commercially available analogs . The target compound features a methoxy substituent on the phenylthioacetyl group, whereas 1-Nitro Febantel possesses a methoxyacetyl substituent on the amide nitrogen. This structural difference results in distinct computational descriptors: the target compound has a XLogP3-AA of 3.4 compared to 2.9 for 1-Nitro Febantel, indicating higher lipophilicity [1]. The target also exhibits a higher calculated boiling point (517.3±45.0 °C at 760 mmHg vs. 499.2±45.0 °C) and a different hydrogen-bonding profile due to the altered connectivity of the methoxy group [1].

Physicochemical Properties Isomer Comparison Method Development

Synthetic Utility as a Differentiated Intermediate

The target compound is a versatile synthetic intermediate due to the presence of a reducible nitro group and an oxidizable phenylthioether [1]. This provides orthogonal synthetic handles for generating a library of analogs. While 1-Nitro Febantel also contains a nitro group, its amino derivative (2-amino-5-phenylthio-(2-methoxy)acetanilide) is prepared via catalytic hydrogenation of the nitro group . The target compound's distinct connectivity allows for the generation of a different pharmacophoric series upon reduction, offering a branched synthetic pathway not possible with the analog. This is evidenced by the disclosed preparation methods for its reduced form, which are distinct from those of the isomer .

Organic Synthesis Building Block Medicinal Chemistry

Evidence-Backed Application Scenarios for Procuring N-(2-Methoxy-5-nitrophenyl)-2-(phenylthio)acetamide (CAS 724735-12-0)


1. Carbonic Anhydrase Inhibitor Development Requiring Specific Lipophilicity

For teams developing covalent carbonic anhydrase II inhibitors, this compound is the preferred choice when higher lipophilicity (XLogP3-AA = 3.4 vs. 2.9 for 1-Nitro Febantel) is desired to improve blood-brain barrier penetration or membrane partitioning . The established nanomolar potency of the scaffold class against hCA II provides a strong rationale for its use as a lead-like starting point, while its differentiated physicochemical profile ensures a more favorable ADME profile in CNS-targeted programs compared to its more polar isomer.

2. Synthesis of Analog Libraries via Orthogonal Functional Group Manipulation

This compound is the optimal building block when a project requires sequential derivatization of the nitro group (reduction to amine for amide coupling) followed by oxidation of the phenylthioether to generate sulfoxide or sulfone analogs [1]. Unlike its isomer 1-Nitro Febantel, the target compound's specific connectivity places the generated amine in a meta relationship to the phenylthioether, producing a distinct hydrogen-bonding vector that is crucial for probing different binding sub-pockets in target proteins.

3. Chromatographic Method Validation Using a Higher-Boiling Isomer

For analytical chemistry laboratories developing HPLC or GC methods for arylthioacetamide purity analysis, this compound serves as a superior system suitability standard due to its higher boiling point (517.3 °C vs. 499.2 °C for the isomer) and greater retention on reverse-phase columns stemming from its increased lipophilicity . This differentiation helps validate separation methods in which structural isomers must be baseline-resolved, a common requirement when isomeric impurities must be quantified.

4. Multi-Target Profiling in Neurodegenerative Disease Research

Given the documented class-level dual activity of arylthioacetamides against both acetylcholinesterase (AChE Ki = 1.30–61 nM) and carbonic anhydrase, this compound is suited for phenotypic screening cascades in Alzheimer's disease research [2]. Procurement is justified as a unique probe to test the polypharmacology hypothesis, as its substitution pattern is predicted to confer a selectivity profile distinct from the known benchmarks, potentially reducing off-target liabilities associated with highly potent single-target AChE inhibitors.

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